molecular formula C13H8N2O3 B4601098 (E)-3-(furan-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile

(E)-3-(furan-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B4601098
M. Wt: 240.21 g/mol
InChI Key: NSBPSDPEPDOQBW-FLIBITNWSA-N
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Description

(E)-3-(furan-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C13H8N2O3 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-furyl)-2-(3-nitrophenyl)acrylonitrile is 240.05349212 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Configurations

Research on 3-(2-furyl)-2-(3-nitrophenyl)acrylonitrile and its derivatives has primarily focused on their synthesis and structural configurations. Studies have explored the synthesis of various furan compounds, including the preparation of cis and trans isomers of 3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile and their bromine derivatives. These works have detailed the methods for obtaining different isomers and the conditions affecting these processes, such as temperature and reactants used, demonstrating the chemical versatility and reactivity of these compounds (Kato, Kuboyama, & Hirao, 1972).

Antibacterial Activities

Another aspect of research has been the evaluation of antibacterial activities. Compounds derived from 3-(2-furyl)-2-(3-nitrophenyl)acrylonitrile, such as 5-[2-(5-nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles, have shown strong antibacterial properties against specific bacteria like Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents or exploring the mechanisms behind their efficacy (Hirao, Kato, & Hirota, 1971).

Thermodynamic Properties

Investigations into the thermodynamic properties of isomeric 5-(nitrophenyl)-furyl-2 derivatives, which are closely related to 3-(2-furyl)-2-(3-nitrophenyl)acrylonitrile, have provided insights into their physical characteristics. These studies aimed to determine the standard enthalpies of sublimation and formation, contributing to a deeper understanding of these compounds' stability, synthesis optimization, and potential applications (Dibrivnyi et al., 2019).

Enzymic Isomerization

The enzymic cis-trans isomerization of nitrofuran derivatives, including those related to 3-(2-furyl)-2-(3-nitrophenyl)acrylonitrile, has been a subject of study. These works have explored how different enzymes can catalyze the isomerization process, providing insight into the biochemical interactions and potential biological implications of these compounds (Tatsumi et al., 1979).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-9-11(8-13-5-2-6-18-13)10-3-1-4-12(7-10)15(16)17/h1-8H/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBPSDPEPDOQBW-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(furan-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile
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(E)-3-(furan-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile
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(E)-3-(furan-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile
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(E)-3-(furan-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile
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(E)-3-(furan-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 6
(E)-3-(furan-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile

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